1,1,1-trifluorooct-7-yne-2,4-dione
Description
Contextualization of Fluorinated β-Diketones in Contemporary Chemical Research
Fluorinated β-diketones are a class of organic compounds that have garnered considerable attention in various fields of chemistry. mdpi.com The presence of fluorine atoms, particularly the trifluoromethyl group (-CF3), imparts unique properties to these molecules. These properties include enhanced volatility, thermal stability, and acidity, which are highly desirable in applications such as metal extraction, catalysis, and materials science. mdpi.com
The ability of β-diketones to exist in a keto-enol tautomeric equilibrium is a key feature of their chemistry. icm.edu.pl This equilibrium can be influenced by factors like solvent polarity and the nature of substituents. icm.edu.pl The enol form can readily chelate with metal ions, forming stable complexes that are utilized in various catalytic processes and as precursors for advanced materials. mdpi.comicm.edu.pl The introduction of fluorine atoms can shift this equilibrium and modify the coordination properties of the resulting metal complexes. mdpi.com
Significance of Terminal Alkyne Functionalities in Organic Synthesis and Materials Science
The terminal alkyne group is a highly versatile functional group in organic chemistry. sigmaaldrich.comnumberanalytics.com Its carbon-carbon triple bond is rich in electron density, making it susceptible to a wide array of chemical transformations, including addition reactions, cycloadditions, and metal-catalyzed coupling reactions. sigmaaldrich.comnumberanalytics.com This reactivity allows for the construction of complex molecular architectures and the introduction of diverse functionalities. numberanalytics.comnumberanalytics.com
One of the most notable reactions involving terminal alkynes is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction is highly efficient and selective, enabling the rapid and reliable connection of molecular fragments. nih.gov In materials science, the rigidity and linear geometry of the alkyne group are exploited in the design of polymers with specific electronic and optical properties. numberanalytics.com Furthermore, the acidity of the terminal proton allows for the formation of metal acetylides, which are powerful nucleophiles for creating new carbon-carbon bonds. numberanalytics.comlibretexts.org
Overview of 1,1,1-trifluorooct-7-yne-2,4-dione: A Multifunctional Building Block for Chemical Innovation
This compound is a unique molecule that integrates the key features of both fluorinated β-diketones and terminal alkynes. This bifunctionality makes it a valuable building block in synthetic chemistry, offering multiple reaction sites for tailored chemical modifications.
Key Structural Features:
Fluorinated β-Diketone Moiety: The 1,1,1-trifluoro-2,4-dione portion of the molecule provides a site for metal chelation and can influence the electronic properties of the entire molecule.
Terminal Alkyne Group: The oct-7-yne chain terminates with a reactive alkyne, which can participate in a wide range of organic transformations.
This combination of functionalities allows for the design of complex molecules and materials with precisely controlled properties. For instance, the diketone can act as a ligand for a metal catalyst, while the alkyne can be used to link the resulting complex to a polymer or a biological molecule.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H7F3O2 | uni.lu |
| Monoisotopic Mass | 192.03981 Da | uni.lu |
| Predicted XlogP | 1.4 | uni.lu |
Scope and Objectives of Academic Investigations into this compound
Academic research on this compound is driven by the potential to leverage its unique structural features for a variety of applications. The primary objectives of these investigations include:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its derivatives. This includes detailed spectroscopic and crystallographic characterization to fully understand its molecular structure and properties.
Coordination Chemistry: Exploring the coordination behavior of the β-diketone moiety with a wide range of metal ions. This involves the synthesis and characterization of novel metal complexes and the investigation of their catalytic activity and material properties. mdpi.comnih.gov
Functionalization and Derivatization: Utilizing the reactivity of the terminal alkyne to create new and complex molecules. This includes click reactions, coupling reactions, and polymerizations to generate advanced materials and bioactive compounds. sigmaaldrich.comnih.gov
Applications in Materials Science: Designing and synthesizing novel polymers, metal-organic frameworks (MOFs), and other functional materials based on the this compound scaffold. The goal is to create materials with tailored electronic, optical, and physical properties.
Through these investigations, the scientific community aims to unlock the full potential of this versatile building block and pave the way for new discoveries in catalysis, materials science, and beyond.
Properties
CAS No. |
2680533-40-6 |
|---|---|
Molecular Formula |
C8H7F3O2 |
Molecular Weight |
192.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1,1,1 Trifluorooct 7 Yne 2,4 Dione
Retrosynthetic Analysis of the Fluorinated Alkynic β-Diketone Scaffold
A retrosynthetic analysis of 1,1,1-trifluorooct-7-yne-2,4-dione identifies the key bond disconnections to reveal plausible starting materials. The most logical disconnection is at the C2-C3 bond, which is characteristic of a Claisen condensation reaction. This approach simplifies the target molecule into two primary synthons: a trifluoroacetyl group synthon and a hex-5-yn-2-one enolate synthon.
Disconnection 1 (C2-C3 Bond): This bond is typically formed in the final step via a Claisen condensation. This retrosynthetic step leads to ethyl trifluoroacetate (B77799) (a common trifluoroacetylating agent) and hex-5-yn-2-one.
Disconnection 2 (Hex-5-yn-2-one): The ketone precursor can be further disconnected. A functional group interconversion (FGI) reveals that hex-5-yn-2-one can be synthesized from the oxidation of the corresponding secondary alcohol, hex-5-yn-2-ol.
Disconnection 3 (Hex-5-yn-2-ol): This alcohol can be traced back to the reaction of a propargyl anion (derived from propyne) with propylene (B89431) oxide, or alternatively, the reaction of an acetylene (B1199291) anion with 1-bromo-3-methylpropane followed by functional group manipulation. A more direct route involves the nucleophilic attack of an ethynyl (B1212043) anion on butanal, followed by oxidation.
This analysis suggests a convergent synthesis where the alkyne-containing ketone is prepared separately and then condensed with a trifluoroacetylating agent.
Classical and Contemporary Approaches to β-Diketone Synthesis with Trifluoromethyl Groups
The introduction of a trifluoromethyl (CF3) group into a β-diketone structure is most commonly achieved through the Claisen condensation. nih.govsapub.org This classical method involves the reaction of an ester with a ketone in the presence of a strong base to form the β-diketone.
Classical Approach: Claisen Condensation The reaction between a ketone and a fluorinated ester, such as ethyl trifluoroacetate, is a primary method for synthesizing trifluoromethyl-β-diketones. nih.govacs.org A strong base is required to deprotonate the α-carbon of the ketone, forming an enolate which then acts as a nucleophile.
A general procedure involves adding the ketone dropwise to a suspension of a base like sodium methoxide (B1231860) in a suitable solvent like diethyl ether, followed by the slow addition of methyl trifluoroacetate. sapub.org The quality and activity of the base can significantly impact the reaction yield. nih.gov
| Parameter | Details | Purpose | Reference |
| Ketone | Hex-5-yn-2-one | Provides the carbon backbone and one carbonyl group. | - |
| Ester | Ethyl trifluoroacetate | Source of the trifluoroacetyl group. | sapub.org |
| Base | Sodium methoxide (NaOMe), Sodium hydride (NaH) | Deprotonates the ketone to form the nucleophilic enolate. | nih.govsapub.org |
| Solvent | Diethyl ether, Tetrahydrofuran (THF) | Anhydrous polar aprotic solvent to facilitate the reaction. | nih.gov |
Contemporary Approaches Modern synthetic methods aim to improve yields, reduce reaction times, and employ milder conditions. While the Claisen condensation remains prevalent, other strategies include:
Biocatalysis: The use of enzymes, such as thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent aldolases, offers a greener alternative for producing 1,3-diketones, although their application to highly fluorinated substrates is still an area of active research. nih.gov
Hydration of Alkynones: The hydration of alkynones can yield 1,3-diketones. nih.gov However, this method often requires harsh conditions, such as strong acids or platinum catalysts, which might not be compatible with the terminal alkyne in the target molecule. nih.gov
The presence of the CF3 group increases the electrophilicity of the adjacent carbonyl carbon, which can sometimes lead to the formation of stable hydrates, a factor to consider during workup and purification. sapub.org
Strategies for Incorporating Terminal Alkyne Moieties into Complex Organic Structures
The terminal alkyne is a versatile functional group, often incorporated for its utility in subsequent reactions like the copper(I)-catalyzed azide-alkyne cycloaddition ("click" chemistry). acs.org Several strategies exist for its introduction into organic molecules.
Alkylation of Alkynides The most common and direct method involves the deprotonation of a terminal alkyne with a strong base, such as sodium amide (NaNH2) or sodium hydride (NaH), to form a nucleophilic alkynide anion. libretexts.orgyoutube.com This anion can then displace a halide from a primary alkyl halide in an SN2 reaction to form a new carbon-carbon bond. libretexts.org For the synthesis of a precursor to this compound, one could react the sodium salt of acetylene with a suitable four-carbon electrophile.
Elimination Reactions Alkynes can also be synthesized via a double dehydrohalogenation of a vicinal or geminal dihalide using a strong base. libretexts.org This typically requires at least two equivalents of base, and if a terminal alkyne is the desired product, three equivalents are often used to ensure complete reaction and formation of the alkynide salt, which is then quenched with a proton source like water or ammonium (B1175870) chloride. libretexts.orgyoutube.com
| Method | Description | Reagents | Advantages | Reference |
| Alkynide Alkylation | SN2 reaction between an alkynide anion and a primary alkyl halide. | Terminal alkyne, NaNH2/NaH, primary alkyl halide. | Forms C-C bonds directly; highly reliable. | libretexts.org |
| Double Dehydrohalogenation | Elimination of two molecules of HX from a dihalide. | Vicinal/geminal dihalide, ≥3 eq. NaNH2, then H2O. | Good for creating alkynes from alkenes (via dihalogenation). | libretexts.orgyoutube.com |
| Sonogashira Coupling | Palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. | Terminal alkyne, aryl/vinyl halide, Pd catalyst, Cu(I) co-catalyst, base. | Versatile for sp-sp2 C-C bond formation. nih.gov | Not directly applicable for the aliphatic chain here. |
Optimized Synthesis Protocols for this compound via Multi-Step Pathways
A plausible and optimized multi-step pathway for the synthesis of this compound can be designed based on the principles outlined above. The pathway focuses on the preparation of the key intermediate, hex-5-yn-2-one, followed by a final Claisen condensation.
Proposed Synthetic Pathway:
Step 1: Synthesis of Hex-5-yn-2-ol. This can be achieved by the nucleophilic addition of a propargyl Grignard reagent (propargylmagnesium bromide) to propylene oxide. This is a standard method for creating homopropargyl alcohols.
Step 2: Oxidation to Hex-5-yn-2-one. The secondary alcohol, hex-5-yn-2-ol, is oxidized to the corresponding ketone, hex-5-yn-2-one. A variety of oxidizing agents can be used, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, to avoid over-oxidation or side reactions with the alkyne.
Step 3: Claisen Condensation. The final step involves the Claisen condensation of hex-5-yn-2-one with ethyl trifluoroacetate. The ketone is treated with a strong base like sodium hydride (NaH) or sodium methoxide (NaOMe) in an anhydrous ether solvent to form the enolate, which then attacks the ester to yield the target β-diketone after acidic workup. sapub.org
Detailed Reaction Scheme:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Alkylation | Propargyl bromide, Mg, HgCl2 (cat.), THF; then Propylene oxide | Hex-5-yn-2-ol |
| 2 | Oxidation | Pyridinium chlorochromate (PCC), Dichloromethane (B109758) (DCM) | Hex-5-yn-2-one |
| 3 | Claisen Condensation | NaH, Diethyl ether; Hex-5-yn-2-one; then Ethyl trifluoroacetate; then aq. H2SO4 | This compound |
This pathway is efficient as it builds the carbon skeleton and installs the necessary functional groups in a logical sequence, culminating in the key bond-forming Claisen condensation.
Green Chemistry Principles and Sustainable Synthesis of Fluorinated Alkynic Diketones
Applying green chemistry principles to the synthesis of complex molecules like this compound is crucial for modern chemical manufacturing. The focus is on reducing waste, avoiding hazardous materials, and improving energy efficiency.
Atom Economy: The proposed Claisen condensation has good atom economy, but the use of stoichiometric bases generates salt byproducts. Catalytic approaches, where feasible, would improve this.
Safer Solvents and Reagents: The use of hazardous solvents like diethyl ether and dichloromethane should be minimized. Greener alternatives such as 2-methyl-THF or cyclopentyl methyl ether (CPME) could be explored. For the trifluoromethylation step, using fluoroform (HCF3) as a direct source of the CF3 nucleophile is a more atom-economical alternative to pre-formed esters, though it requires specific activation conditions. nitech.ac.jp
Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reactions, including the formation of diketones, leading to shorter reaction times and reduced energy consumption. nih.gov
Biocatalysis: As mentioned, biocatalytic routes for producing 1,3-diketones are emerging. nih.gov Developing an enzyme that can accept the alkynic ketone substrate would represent a significant step towards a sustainable synthesis.
Table of Green Alternatives:
| Conventional Method | Green Alternative | Principle | Reference |
| Stoichiometric base (NaH, NaOMe) | Catalytic base system | Improved atom economy, less waste | - |
| Halogenated solvents (DCM) | Greener solvents (2-MeTHF, CPME) | Reduced toxicity and environmental impact | - |
| Thermal heating | Microwave irradiation | Energy efficiency, reduced reaction times | nih.gov |
| Classical condensation | Biocatalysis (e.g., aldolases) | Renewable catalysts, mild conditions, high selectivity | nih.gov |
By integrating these principles, the synthesis of fluorinated alkynic diketones can be made more environmentally benign and sustainable.
Advanced Structural and Electronic Characterization of 1,1,1 Trifluorooct 7 Yne 2,4 Dione
Spectroscopic Probes for Elucidating Keto-Enol Tautomerism in 1,1,1-trifluorooct-7-yne-2,4-dione
The phenomenon of keto-enol tautomerism is a hallmark of β-diketones, and this compound is no exception. The equilibrium between the diketo and enol forms is influenced by various factors, including solvent polarity and the electronic effects of the substituents. Spectroscopic methods are invaluable for investigating this dynamic process.
UV-Visible spectroscopy serves as a powerful tool to probe the electronic transitions within the molecule, which differ significantly between the keto and enol tautomers. The enol form, stabilized by intramolecular hydrogen bonding and conjugation, typically exhibits a strong π → π* transition at a longer wavelength compared to the keto form. masterorganicchemistry.comdavuniversity.org For β-diketones, the absence or low intensity of absorptions in the 195-265 nm range often indicates a low concentration of the diketone form. researchgate.net The n → π* transition of the carbonyl group, usually observed around 270-300 nm, is characteristically weak. masterorganicchemistry.com The position and intensity of these absorption bands can shift depending on the solvent, providing insights into the relative stability of the tautomers in different environments. nih.gov For instance, non-polar solvents tend to favor the enol form, while polar solvents can shift the equilibrium towards the keto form. nih.gov
The presence of the trifluoromethyl group significantly influences the tautomeric equilibrium. The strong electron-withdrawing nature of the CF3 group enhances the acidity of the α-protons, generally favoring the enol form. researchgate.net
Crystallographic Analysis of Solid-State Structures and Intermolecular Interactions
Vibrational Spectroscopy for Understanding Molecular Conformations and Hydrogen Bonding
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and vibrational modes within this compound. These methods are particularly sensitive to the changes in molecular structure associated with keto-enol tautomerism and hydrogen bonding. wustl.edu
Infrared (IR) Spectroscopy: The IR spectrum of a β-diketone is characterized by distinct vibrational bands for the keto and enol forms. blogspot.com
Keto form: Exhibits a characteristic C=O stretching vibration in the range of 1687–1790 cm⁻¹. nih.gov
Enol form: Shows a C=O stretching frequency for the trifluoroacetyl group between 1580–1640 cm⁻¹. nih.gov The strong intramolecular hydrogen bond in the enol form weakens the C=O bond, causing a shift to lower wavenumbers. blogspot.com The broad O-H stretching band of the enol is also a key feature.
CF3 group: Symmetric and asymmetric stretching vibrations of the CF3 group are expected around 1130 cm⁻¹ and 1312 cm⁻¹, respectively. nih.gov
The relative intensities of the keto and enol carbonyl peaks can provide a qualitative measure of the tautomeric equilibrium. blogspot.com
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. While specific Raman data for the title compound is not available, Raman spectra of similar compounds like 1,1,1-trifluoro-2,4-pentanedione (B1197229) have been recorded and can serve as a reference. nih.gov
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed structural elucidation of this compound in solution. ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.
¹H NMR Spectroscopy: The ¹H NMR spectrum can readily distinguish between the keto and enol forms.
Enol form: A characteristic downfield signal for the enolic proton (δ ≈ 14.4-14.6 ppm) is indicative of the strong intramolecular hydrogen bond. researchgate.net
Keto form: The methylene (B1212753) protons (α-protons) would appear as a singlet. The integration of these signals allows for the quantification of the keto-enol ratio in a given solvent.
¹³C NMR Spectroscopy: ¹³C NMR provides detailed information about the carbon skeleton. The chemical shifts of the carbonyl and enolic carbons are particularly diagnostic. researchgate.net The presence of both keto and enol forms in solution would result in two sets of signals for the corresponding carbons. nih.gov
¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive to the electronic environment of the trifluoromethyl group. The chemical shift of the CF3 group can vary depending on the tautomeric form and the solvent. dovepress.comresearchgate.net For trifluoromethyl-β-diketones, the ¹⁹F chemical shift can be influenced by conjugation and shielding effects within the molecule. dovepress.com
Interactive Data Table: Predicted NMR Data Below is a table of predicted NMR chemical shifts for this compound based on typical values for similar structures.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H (Enol) | ~14.5 | s | Enolic OH |
| ¹H (Alkyne) | ~2.0 | t | Terminal alkyne C-H |
| ¹H (Methylene) | ~2.5 | m | CH₂ adjacent to alkyne |
| ¹H (Methylene) | ~2.8 | t | CH₂ adjacent to carbonyl |
| ¹³C (Carbonyl) | ~190-200 | s | Keto C=O |
| ¹³C (Enol Carbonyl) | ~170-180 | q | Enol C=O coupled to CF₃ |
| ¹³C (CF₃) | ~115-120 | q | Trifluoromethyl carbon |
| ¹⁹F | ~ -70 to -80 | s | CF₃ |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₈H₇F₃O₂. uni.lu
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For ketones, a common fragmentation pathway is alpha-cleavage, where the bond adjacent to the carbonyl group is broken. youtube.comlibretexts.org Another potential fragmentation is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond. libretexts.orgyoutube.com
For this compound, fragmentation could be initiated by cleavage adjacent to the carbonyl groups, leading to the loss of fragments such as the propyl-alkyne chain or the trifluoroacetyl group. The presence of the terminal alkyne may also lead to characteristic fragmentation patterns. The analysis of these fragments helps to piece together the structure of the original molecule. youtube.com
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z (mass-to-charge ratio) | Possible Fragment | Fragmentation Pathway |
| 192 | [M]⁺ | Molecular Ion |
| 151 | [M - C₃H₃]⁺ | Loss of propargyl radical |
| 125 | [M - C₅H₅O]⁺ | Loss of oct-7-yne-4-one radical |
| 95 | [C₅H₅O]⁺ | Oct-7-yne-4-one cation |
| 67 | [C₄H₃O]⁺ | But-3-ynoyl cation |
| 41 | [C₃H₃]⁺ | Propargyl cation |
Reactivity and Derivatization of 1,1,1 Trifluorooct 7 Yne 2,4 Dione
Reactivity of the Terminal Alkyne: Advanced Click Chemistry and Beyond
The terminal alkyne group is a versatile handle for constructing complex molecular architectures through various carbon-carbon and carbon-heteroatom bond-forming reactions.
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with 1,1,1-trifluorooct-7-yne-2,4-dione
The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of "click chemistry," valued for its high efficiency, mild reaction conditions, and exceptional regioselectivity. researchgate.netthieme-connect.comchemistrysteps.com This reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer, in stark contrast to the thermal Huisgen cycloaddition, which produces a mixture of 1,4- and 1,5-regioisomers. thieme-connect.com For this compound, the terminal alkyne readily participates in CuAAC reactions with a variety of organic azides.
The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts (like CuSO₄) with a reducing agent (such as sodium ascorbate) or by using air-stable copper(I) complexes. The reaction proceeds efficiently in various solvents, including aqueous systems, and often at room temperature. thieme-connect.com While aromatic alkynes are generally more reactive, aliphatic alkynes like the one in this compound also undergo the reaction effectively, although sometimes requiring slightly longer reaction times or gentle heating to achieve full conversion. researchgate.net This transformation provides a robust method for linking the diketone moiety to other molecules, including biomolecules and polymers.
Table 1: Representative Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reactions
| Alkyne | Azide (B81097) | Catalyst System | Product | Ref |
|---|---|---|---|---|
| Phenylacetylene | Benzyl Azide | CuI | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | rsc.org |
| 1-Hexyne | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 1-Benzyl-4-butyl-1H-1,2,3-triazole | researchgate.net |
Palladium-Catalyzed Sonogashira Cross-Coupling and Related Coupling Reactions
The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. researchgate.netchemistrysteps.com This reaction, catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base, would involve the terminal alkyne of this compound. nih.gov This allows for the direct attachment of various aryl or vinyl substituents to the alkyne terminus, significantly extending the molecular framework.
The catalytic cycle involves the formation of a copper acetylide intermediate, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov Copper-free Sonogashira protocols have also been developed, which can be advantageous for substrates sensitive to copper salts. sci-hub.seorganic-chemistry.org The versatility of the Sonogashira coupling makes it a key tool for derivatizing this compound to synthesize precursors for advanced materials and complex organic molecules.
Table 2: Examples of Palladium-Catalyzed Sonogashira Coupling Conditions
| Alkyne Substrate | Halide Partner | Palladium Catalyst | Co-catalyst | Base | Ref |
|---|---|---|---|---|---|
| Terminal Alkyne | Aryl Iodide | Pd(PPh₃)₄ | CuI | Triethylamine | nih.gov |
| Terminal Alkyne | Aryl Bromide | PdCl₂(PPh₃)₂ | CuI | Piperidine | chemistrysteps.com |
Hydration and Hydroamination of the Alkyne Moiety under Catalytic Conditions
The terminal alkyne of this compound can be converted into a carbonyl group or an enamine/imine through catalytic hydration or hydroamination, respectively.
Catalytic Hydration: The addition of water across the triple bond is a classic transformation that converts terminal alkynes into methyl ketones. researchgate.netthieme-connect.com This reaction follows Markovnikov's rule, where the oxygen atom adds to the more substituted carbon of the alkyne. chemistrysteps.comlibretexts.org While historically catalyzed by toxic mercury(II) salts, modern methods employ catalysts based on less toxic metals like gold, platinum, and palladium. thieme-connect.com The hydration of this compound would yield 1,1,1-trifluorodecane-2,4,8-trione after tautomerization of the initial enol intermediate. libretexts.org Conversely, anti-Markovnikov hydration, which would produce an aldehyde, can be achieved using specific ruthenium-based catalysts. thieme-connect.com
Catalytic Hydroamination: This reaction involves the addition of an N-H bond from ammonia, a primary, or a secondary amine across the alkyne. rsc.org It is an atom-economical method for synthesizing enamines and imines. rsc.orgfrontiersin.org Various catalysts based on transition metals (such as copper, gold, or tantalum) can promote this transformation. nih.govfrontiersin.orgnih.gov The reaction of this compound with a primary amine would typically yield an imine after isomerization of the initially formed enamine, providing another avenue for functionalization.
Pericyclic and Cycloaddition Reactions Involving the Terminal Alkyne
Beyond the CuAAC reaction, the terminal alkyne can participate in other pericyclic reactions, most notably as a dienophile in [4+2] cycloadditions, i.e., the Diels-Alder reaction. organic-chemistry.orgwikipedia.org In this role, the alkyne reacts with a conjugated diene to form a six-membered ring containing a double bond. Alkynes are effective dienophiles, and their use results in the formation of a cyclohexadiene derivative. libretexts.orgmasterorganicchemistry.com The reactivity of the alkyne as a dienophile is enhanced by electron-withdrawing groups, although the butylene spacer in this compound insulates the alkyne from the electronic effects of the distant diketone moiety. The reaction is concerted and stereospecific, making it a powerful tool for creating cyclic structures with defined stereochemistry. libretexts.orgmsu.edu
Reactivity of the β-Diketone Moiety: Condensation and Coordination Chemistry Precursors
The 1,3-diketone functionality, particularly with its electron-withdrawing trifluoromethyl group, is a highly reactive precursor for the synthesis of various heterocyclic compounds.
Condensation Reactions with Nitrogen-Containing Nucleophiles for Heterocycle Formation
The reaction of 1,3-dicarbonyl compounds with binucleophiles like hydrazine (B178648) is a classic and efficient method for synthesizing five-membered heterocycles, particularly pyrazoles. nih.gov The use of an unsymmetrical β-diketone like this compound introduces a question of regioselectivity. The two carbonyl groups exhibit different electrophilicities due to the influence of the adjacent trifluoromethyl and propyl-alkyne groups.
Typically, the more electrophilic carbonyl carbon, which is the one adjacent to the electron-withdrawing CF₃ group, is preferentially attacked by the nucleophile. researchgate.net When reacting with hydrazine (H₂NNH₂), this leads to a cyclocondensation reaction that, after dehydration, forms a pyrazole (B372694) ring. Due to the asymmetry, a mixture of two regioisomeric pyrazoles can be formed. researchgate.net However, the electronic disparity between the two carbonyls often leads to a high degree of regioselectivity, favoring the formation of the isomer where the nitrogen of the hydrazine is bonded to the more electrophilic carbonyl carbon. The resulting trifluoromethyl-substituted pyrazoles are valuable structures in medicinal chemistry and materials science. sci-hub.senih.gov
Table 3: Formation of Pyrazoles from β-Diketones and Hydrazine
| β-Diketone | Nucleophile | Product | Comment | Ref |
|---|---|---|---|---|
| 1,1,1-Trifluoro-2,4-pentanedione (B1197229) | Hydrazine hydrate | 3-Methyl-5-(trifluoromethyl)-1H-pyrazole | Major regioisomer from attack at the CF₃-adjacent carbonyl | researchgate.netwikipedia.org |
| Acetylacetone (B45752) | Hydrazine | 3,5-Dimethylpyrazole | Symmetrical diketone gives a single product | nih.gov |
Knoevenagel Condensations and Related Carbonyl Reactivity
There is no specific experimental data found in the public domain concerning the Knoevenagel condensation of this compound with aldehydes or ketones. Generally, the active methylene (B1212753) group situated between the two carbonyls in β-diketones is acidic and readily participates in such condensations. The presence of the electron-withdrawing trifluoromethyl group is expected to increase the acidity of this position, potentially facilitating the reaction under milder conditions. However, without experimental evidence, reaction kinetics, yields, and the specific catalysts required remain speculative.
Regioselectivity and Stereoselectivity in Targeted Organic Transformations of this compound
Detailed studies on the regioselectivity and stereoselectivity of reactions involving this compound are not available in the reviewed literature. The molecule possesses multiple reactive sites: the terminal alkyne, the two carbonyl groups, and the active methylene group. This multifunctionality presents significant challenges and opportunities for controlling reaction outcomes.
For instance, in addition reactions, the choice of reagents and conditions would be crucial in directing the transformation to either the alkyne or one of the carbonyl groups. The electronic and steric influence of the trifluoromethyl group would likely play a significant role in directing nucleophilic attack, but specific data on the regiochemical outcomes are absent. Similarly, there is no information regarding the stereoselective control in any transformation involving this specific compound.
Functionalization Strategies for Surface Immobilization and Polymer Integration
The terminal alkyne functionality of this compound makes it a prime candidate for "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which are widely used for surface immobilization and polymer synthesis. The β-diketone moiety can also be utilized for coordination with metal ions on a surface or within a polymer matrix. However, no published research demonstrates the use of this compound in these applications. The development of such functionalization strategies would be a novel area of research, but currently, there are no established protocols or reported findings.
Coordination Chemistry of 1,1,1 Trifluorooct 7 Yne 2,4 Dione and Its Metal Complexes
Ligand Design Principles: The β-Diketone Chelating Motif in Fluorinated Systems
The efficacy of 1,1,1-trifluorooct-7-yne-2,4-dione as a ligand is rooted in the fundamental principles of β-diketone chelation, enhanced by the presence of a trifluoromethyl group. The β-diketone moiety exists in a tautomeric equilibrium between the keto and enol forms, with the enol form being stabilized by intramolecular hydrogen bonding. Deprotonation of the enol form creates a bidentate chelating ligand with a delocalized negative charge over the O=C-C=C-O framework, which readily coordinates to a metal ion to form a stable six-membered ring.
The incorporation of a trifluoromethyl (-CF3) group, a strong electron-withdrawing group, at the C1 position significantly influences the ligand's properties. This fluorination enhances the acidity of the β-diketone, facilitating its deprotonation and subsequent complexation with metal ions. Furthermore, the -CF3 group can increase the thermal stability and volatility of the resulting metal complexes, a desirable trait for applications in materials science. The presence of an alkyne functional group at the terminus of the octyl chain also presents possibilities for post-complexation modifications or the formation of polymeric structures. The variety of coordination structures that can be formed is dependent on the metal ions and any co-ligands used. nih.gov The fluorine atoms can also participate in additional coordination with metal ions. nih.gov
Synthesis and Advanced Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The general procedure often requires the deprotonation of the ligand using a base to form the corresponding β-diketonate anion, which then reacts with the metal ion.
Advanced characterization techniques are crucial for elucidating the structure and properties of these complexes. These methods include:
Spectroscopic Techniques: Infrared (IR) spectroscopy is used to confirm the coordination of the β-diketonate ligand to the metal ion by observing shifts in the C=O and C=C stretching frequencies. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) provides information about the ligand's structure and the magnetic environment of the complex. UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the complex.
Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition.
Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability of the complexes.
Transition Metal Complexes (e.g., Cu, Ni, Co, Fe, Ru, Rh, Pd, Pt)
Transition metal complexes of fluorinated β-diketones are widely studied due to their diverse applications in catalysis and materials science. The synthesis of transition metal complexes with this compound would likely follow established protocols for similar ligands. For instance, the reaction of the ligand with metal nitrates or chlorides in the presence of a base would be a common synthetic route. researchgate.net The resulting complexes are often characterized by their distinct colors and magnetic properties, which depend on the d-electron configuration of the metal ion. The coordination geometry can vary, with octahedral, square planar, and tetrahedral arrangements being common.
| Transition Metal | Potential Coordination Geometry | Potential Spin State |
| Cu(II) | Square Planar or Distorted Octahedral | Paramagnetic |
| Ni(II) | Octahedral or Square Planar | Paramagnetic or Diamagnetic |
| Co(II) | Tetrahedral or Octahedral | Paramagnetic |
| Fe(III) | Octahedral | High-spin or Low-spin |
| Ru(II/III) | Octahedral | Diamagnetic or Paramagnetic |
| Rh(III) | Octahedral | Diamagnetic |
| Pd(II) | Square Planar | Diamagnetic |
| Pt(II) | Square Planar | Diamagnetic |
Lanthanide and Actinide Complexes
Lanthanide and actinide complexes with fluorinated β-diketones are of significant interest due to their unique luminescent and magnetic properties. nih.gov The synthesis of these f-block element complexes typically involves the reaction of the ligand with lanthanide or actinide nitrates or chlorides. mdpi.commdpi.com The larger ionic radii of lanthanide and actinide ions allow for higher coordination numbers, commonly 8 or 9. This can lead to the coordination of additional solvent molecules or the formation of complexes with three or four β-diketonate ligands. The trifluoromethyl groups in the ligand can enhance the volatility of these complexes, which is advantageous for their use in chemical vapor deposition (CVD) processes.
| Element Series | Common Coordination Numbers | Key Properties |
| Lanthanides (e.g., Eu, Tb, Yb) | 8, 9 | Luminescence, Single-Molecule Magnetism |
| Actinides (e.g., U, Th) | 8, 9, 10 | Radioactivity, Catalysis |
Main Group Metal Complexes
Main group metal complexes of β-diketones are also known, although they are less studied than their transition metal and lanthanide counterparts. The synthesis of these complexes would involve reacting this compound with main group metal halides or alkoxides. nih.gov The resulting complexes' structures and stability would depend on the size and charge of the metal ion. For example, alkali metals might form ionic complexes, while heavier p-block elements could form more covalent compounds with varied coordination geometries.
Structural Diversity of Metal-1,1,1-trifluorooct-7-yne-2,4-dione Complexes
The coordination of this compound to metal ions can result in a wide range of structural architectures, from simple mononuclear species to more complex binuclear and polynuclear structures.
Mononuclear, Binuclear, and Polynuclear Architectures
Mononuclear Complexes: These are the simplest structures, consisting of a single metal center coordinated by one or more this compound ligands. The number of ligands is determined by the size and preferred coordination number of the metal ion. For example, a divalent transition metal might form a neutral M(L)₂ complex, while a trivalent lanthanide might form an M(L)₃ complex.
Binuclear and Polynuclear Complexes: The formation of binuclear or polynuclear architectures can occur through several mechanisms. Bridging ligands, including the β-diketonate itself in some coordination modes or additional ancillary ligands, can link multiple metal centers. The terminal alkyne group of the this compound ligand also provides a reactive site for the formation of larger, extended structures through polymerization or other coupling reactions. These polynuclear systems are of interest for the development of new materials with tailored magnetic or optical properties.
Coordination Geometries, Isomerism, and Chirality in Metal Centers
The this compound ligand, upon deprotonation, acts as a bidentate, monoanionic ligand. It coordinates to a metal ion through its two oxygen atoms, forming a stable six-membered chelate ring. wikipedia.orgresearchgate.net The specific coordination geometry, however, is dictated by the coordination number and electronic preferences of the central metal ion.
Commonly observed coordination geometries for metal complexes with β-diketonate ligands include:
Four-Coordinate: Metals such as Ni(II), Pd(II), and Pt(II) typically form square planar complexes. tandfonline.com
Five-Coordinate: Ions like Cu(II) can exhibit flexibility, forming five-coordinate structures such as square pyramidal geometries, often by incorporating a solvent molecule into the coordination sphere. nih.gov
Six-Coordinate: The majority of transition metals, including Cr(III), Fe(III), and Co(III), favor a six-coordinate octahedral geometry when complexed with three β-diketonate ligands. wikipedia.org
Higher-Coordinate: Lanthanide ions, due to their larger ionic radii, can accommodate more ligands, leading to coordination numbers of eight or nine and geometries like a distorted square antiprism, dodecahedron, or a capped trigonal prism. nih.gov
Isomerism is a key feature of these complexes due to the unsymmetrical nature of the ligand.
Geometric Isomerism: In square planar bis-chelate complexes (M(L)₂), cis and trans isomers can arise, depending on the relative positions of the trifluoromethyl and alkynyl-butyl groups. nih.gov In octahedral tris-chelate complexes (M(L)₃), facial (fac) and meridional (mer) isomers are possible. In the fac isomer, the three identical ends of the ligands (e.g., the CF₃ groups) occupy one face of the octahedron, while in the mer isomer, they occupy a plane that bisects the metal center.
Chirality: Octahedral complexes of the type M(L)₃ are inherently chiral and can exist as a pair of non-superimposable mirror images. nih.gov These enantiomers are designated by the stereochemical descriptors Δ (delta) for a right-handed propeller-like twist of the ligands and Λ (lambda) for a left-handed twist. wikipedia.org While less common, chirality can also be present in complexes with lower coordination numbers. nih.gov
| Metal Ion Example | Coordination Number | Typical Geometry | Potential Isomerism/Chirality |
|---|---|---|---|
| Ni(II), Pd(II) | 4 | Square Planar | cis/trans |
| Cu(II) | 4 or 5 | Square Planar or Square Pyramidal | cis/trans |
| Fe(III), Co(III) | 6 | Octahedral | fac/mer, Δ/Λ enantiomers |
| Dy(III), Eu(III) | 8 or 9 | Square Antiprismatic, Capped Trigonal Prismatic | Diastereomers possible with other chiral ligands |
Spectroscopic and Magnetic Properties of Metal-1,1,1-trifluorooct-7-yne-2,4-dione Complexes
The formation of a metal complex with this compound induces significant changes in its spectroscopic signature, providing valuable insight into the bonding and electronic structure.
Infrared (IR) Spectroscopy: The IR spectrum is highly sensitive to coordination. In the free ligand, which exists in a keto-enol equilibrium, a broad band associated with the enol's ν(C=C) and ν(C=O) modes is typically observed. nih.gov Upon complexation with a metal, this broad band is replaced by several distinct, sharp bands. nih.gov This change signifies the delocalization of electron density across the O-C-C-C-O framework of the chelate ring, resulting in bond orders intermediate between single and double bonds.
NMR Spectroscopy: For diamagnetic complexes (e.g., those of Zn(II), Co(III), or square planar Ni(II)), ¹H and ¹³C NMR spectroscopy provides clear evidence of complex formation. The characteristic signal of the acidic enolic proton disappears upon coordination. The signals for the protons and carbons within the ligand backbone shift relative to the free ligand, confirming the change in the electronic environment. For paramagnetic complexes (e.g., those of Cr(III) or high-spin Fe(III)), the NMR signals are typically broadened and shifted over a very wide range due to the influence of the unpaired electrons. azom.com This paramagnetism can be quantified using the Evans method to determine the magnetic susceptibility and, by extension, the number of unpaired electrons. azom.com
Magnetic Properties: The magnetic behavior of these complexes is determined by the d-electron configuration of the metal ion.
Diamagnetic complexes possess no unpaired electrons (e.g., Co(III) in a d⁶ low-spin configuration, square planar Ni(II) in a d⁸ configuration).
Paramagnetic complexes contain one or more unpaired electrons. For instance, Cr(acac)₃ has three unpaired electrons, while high-spin Fe(acac)₃ has five. wikipedia.org The precise magnetic moment can confirm the spin state and oxidation state of the metal center.
| Property | Observation in Free Ligand | Observation in Metal Complex | Information Gained |
|---|---|---|---|
| IR (ν(C=O)/ν(C=C)) | Broad band for enol form. nih.gov | Multiple sharp bands. nih.gov | Confirmation of coordination and electron delocalization in chelate ring. |
| ¹H NMR (Enol -OH) | Signal present (~13-16 ppm). | Signal absent. | Confirmation of deprotonation and complexation. |
| Magnetic Susceptibility | Diamagnetic. | Diamagnetic or Paramagnetic. | Determination of unpaired electrons and metal spin state. wikipedia.org |
Influence of the Trifluoromethyl Group on Coordination Behavior, Electronic Structure, and Stability
The presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group profoundly influences the properties of the ligand and its metal complexes when compared to non-fluorinated analogues like acetylacetone (B45752) (acac). nih.gov
Acidity and Coordination: The CF₃ group significantly increases the acidity of the ligand's enolic proton (lowers its pKa). This facilitates deprotonation and allows for the formation of metal complexes under milder conditions, sometimes without the need for an external base. wikipedia.org
Electronic Structure and Lewis Acidity: By pulling electron density away from the chelate ring, the CF₃ group enhances the Lewis acidity of the coordinated metal center. This makes the metal ion more electrophilic and can increase its affinity for binding additional (axial) ligands.
Stability and Solubility: The strong inductive effect of the fluorine atoms contributes to the formation of robust metal-oxygen bonds, generally leading to complexes with high thermal and chemical stability. nih.gov A practical advantage of fluorination is the increased volatility and enhanced solubility of the metal complexes in nonpolar organic solvents, which is beneficial for applications such as chemical vapor deposition and catalysis. nih.gov
| Property | Non-Substituted (e.g., acetylacetonate) | CF₃-Substituted (e.g., trifluoroacetylacetonate) |
|---|---|---|
| Ligand Acidity (pKa) | Higher | Lower (More Acidic) |
| Metal Center Lewis Acidity | Lower | Higher |
| Complex Stability | Stable | Often more stable. nih.gov |
| Solubility in Nonpolar Solvents | Moderate | High. nih.gov |
| Volatility | Lower | Higher. nih.gov |
Post-Coordination Functionalization of Metal Complexes via the Terminal Alkyne Moiety
A key feature of this compound is its terminal alkyne group, which serves as a versatile handle for post-coordination modification. This allows for the construction of more complex, multifunctional molecular architectures after the initial metal complex has been formed. The alkyne moiety is generally unreactive during the initial chelation process and remains available for subsequent reactions.
Several powerful synthetic transformations can be employed:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific "click reaction" enables the covalent attachment of molecules bearing an azide (B81097) functional group to the metal complex. mdpi.com The reaction forms a stable 1,2,3-triazole ring, linking the metal complex to other chemical entities such as polymers, biomolecules, or other metal centers.
Coordination to other Metals: The alkyne's π-system can coordinate to a second metal center. A classic example is the reaction with dicobalt octacarbonyl, Co₂(CO)₈, which readily forms a stable butterfly-shaped {Co₂(CO)₆} adduct on the C≡C bond. nih.govwikipedia.org This provides a straightforward route to well-defined bimetallic or polymetallic complexes.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction can be used to connect the terminal alkyne to aryl or vinyl halides. mdpi.com This method allows for the extension of the ligand's carbon framework, enabling the synthesis of conjugated systems or the linkage of multiple metal complex units.
Alkyne Metathesis: This reaction allows for the scrambling of alkyne fragments, providing a pathway to create macrocycles or polymers incorporating the metal-diketonate unit.
These post-functionalization strategies open the door to designing advanced materials where the properties of the metal chelate (e.g., luminescence, magnetism) can be combined with the functionalities introduced via the alkyne group.
Applications of 1,1,1 Trifluorooct 7 Yne 2,4 Dione and Its Derivatives in Advanced Materials and Catalysis
Catalysis by Metal Complexes of 1,1,1-trifluorooct-7-yne-2,4-dione
Asymmetric Catalysis Utilizing Chiral Derivatives of the Ligand
There is no specific information available on the use of chiral derivatives of this compound in asymmetric catalysis. However, the development of chiral ligands for asymmetric catalysis is a major area of research. For instance, an efficient method for the synthesis of other chiral 1,1,1-trifluoro-α,α-disubstituted 2,4-diketones has been developed via palladium-catalyzed asymmetric allylation. nih.gov This methodology allows for the creation of a library of chiral trifluoromethyl ketones from simple substrates, highlighting a potential route to chiral derivatives of the target compound. nih.gov The design of chiral ligands is crucial for achieving high enantioselectivity in metal-catalyzed reactions.
Advanced Functional Materials: Sensors and Optoelectronic Devices
Development of Chemical Sensors Based on Metal-1,1,1-trifluorooct-7-yne-2,4-dione Complexes
No studies have been found detailing the use of metal complexes of this compound in chemical sensors. However, metal-organic frameworks (MOFs), which are constructed from metal ions or clusters and organic ligands, are extensively studied for chemical sensing applications due to their large surface areas and tunable porosity. rsc.orgresearchgate.net The β-diketone functionality in this compound makes it a potential candidate for use as an organic linker in the synthesis of novel MOFs for sensing applications. rsc.orgresearchgate.net Lanthanide-based MOFs, for example, have shown promise as luminescent sensors for detecting various analytes. nih.gov
Precursors for Chemical Vapor Deposition (CVD) of Metal Fluoride (B91410) Films
Information regarding the use of this compound as a precursor for the chemical vapor deposition (CVD) of metal fluoride films is not available. In general, volatile metal complexes containing fluorinated ligands are of interest as CVD precursors due to their potential to decompose cleanly and deposit thin films. The trifluoromethyl group in this compound could impart the necessary volatility to its metal complexes for such applications.
Applications in Analytical Chemistry for Metal Ion Extraction and Separation
There is no specific literature on the application of this compound in the extraction and separation of metal ions. Fluorinated β-diketones are known to be effective extracting agents for a variety of metal ions in solvent extraction processes. The acidic nature of the β-diketone moiety allows for the formation of neutral metal chelates that are soluble in organic solvents, facilitating their separation from aqueous solutions. The presence of the trifluoromethyl group can enhance the extraction efficiency and selectivity for certain metal ions.
Theoretical and Computational Studies on 1,1,1 Trifluorooct 7 Yne 2,4 Dione and Its Complexes
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of 1,1,1-trifluorooct-7-yne-2,4-dione. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule, which in turn govern its structure and chemical reactivity.
Density Functional Theory (DFT) Studies on Tautomerism and Conformational Analysis
Like other β-diketones, this compound is expected to exist as a mixture of tautomers: a diketo form and two enol forms. mdpi.com The enol forms are often stabilized by a strong intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring. rsc.org Density Functional Theory (DFT) is a widely used computational method to assess the relative stabilities of these tautomers. nih.gov
Calculations would likely show that the enol tautomers are significantly more stable than the diketo form, a common feature for β-diketones. mdpi.com The presence of the electron-withdrawing trifluoromethyl group is expected to influence the equilibrium. Theoretical studies on similar fluorinated β-diketones have shown that fluorine substitution can affect the stability of the keto tautomer. bit.edu.cn The relative energies of the tautomers are also dependent on the solvent, with polar solvents potentially altering the equilibrium.
Conformational analysis using DFT would identify the most stable three-dimensional arrangements of the molecule. For the enol tautomer, the key conformational feature is the planar ring formed by the intramolecular hydrogen bond. The orientation of the but-7-yne group relative to this plane would determine the lowest energy conformer.
Table 1: Illustrative DFT-Calculated Relative Energies for Tautomers of this compound
This table presents hypothetical data based on typical results for similar β-diketones.
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |
|---|---|---|
| Enol A (H on O near CF3) | 0.00 | 0.00 |
| Enol B (H on other O) | 1.5 | 1.2 |
| Diketo | 8.5 | 7.0 |
Electrostatic Potential and Frontier Orbital Analysis for Reactivity Prediction
The reactivity of this compound can be predicted by analyzing its electronic properties, such as the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs). bhu.ac.inijcaonline.org
The MEP map visually represents the charge distribution on the molecule's surface. For this compound, regions of negative potential (typically colored red) are expected around the electronegative oxygen atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found near the acidic hydrogen atoms (like the enolic proton), marking them as sites for nucleophilic attack. bhu.ac.in
Frontier orbital analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. ijcaonline.orgresearchgate.net For the enolate form of this β-diketone, the HOMO is expected to be localized over the delocalized O-C-C-C-O system, while the LUMO would likely have significant contributions from the carbon atoms of the carbonyl groups and the trifluoromethyl group.
Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors
This table presents hypothetical data for the most stable enol tautomer.
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -7.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 5.7 |
Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly
While quantum mechanics describes the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. massey.ac.nz MD simulations can provide insights into the intermolecular forces that govern the bulk properties and self-assembly of this compound. nih.govmdpi.com
By simulating a system containing many molecules, one can observe how they interact and organize. Key interactions would include hydrogen bonding (especially between enol and keto forms), dipole-dipole interactions arising from the polar carbonyl and trifluoromethyl groups, and weaker van der Waals forces. These simulations can reveal tendencies for molecules to form dimers, aggregates, or more ordered structures in different environments. researchgate.net Such studies are crucial for understanding properties like solubility, melting point, and the formation of supramolecular structures. core.ac.uk
Computational Design and Prediction of Novel Derivatives and Metal Complexes
Computational chemistry is an invaluable tool for the de novo design of new molecules with desired properties. nih.govrsc.org Starting with the scaffold of this compound, new derivatives can be designed in silico by modifying functional groups. For example, the terminal alkyne could be functionalized, or other substituents could be added to the backbone. DFT calculations could then be used to predict how these modifications alter the molecule's electronic properties, reactivity, and stability without the need for immediate synthesis. rsc.org
Furthermore, β-diketones are excellent ligands for forming stable metal complexes. mdpi.comisroset.org Computational methods can predict the structure, stability, and electronic properties of complexes between the enolate of this compound and various metal ions. rsc.orgresearchgate.net These calculations can guide the synthesis of new metal-organic materials with specific catalytic, magnetic, or optical properties.
Prediction of Spectroscopic Signatures and Elucidation of Reaction Mechanisms
Computational methods can accurately predict various spectroscopic signatures, which is essential for characterizing molecules and confirming their structure. For this compound, DFT calculations can predict vibrational frequencies corresponding to its infrared (IR) and Raman spectra. mdpi.com This allows for the assignment of experimental peaks to specific molecular motions, such as the C=O, C=C, and O-H stretching vibrations, which are characteristic of the different tautomers. Predictions of NMR chemical shifts are also possible, aiding in structure elucidation. nih.gov
Beyond structure, computational chemistry can elucidate reaction mechanisms. acs.org By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products. This involves locating transition states and intermediates, providing a detailed, step-by-step understanding of how the molecule participates in chemical transformations. wikipedia.org
Table 3: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups
This table presents hypothetical data based on typical DFT calculations for similar molecules.
| Vibrational Mode | Diketo Tautomer | Enol Tautomer |
|---|---|---|
| C=O Stretch (asymmetric) | 1740 | - |
| C=O Stretch (symmetric) | 1725 | - |
| C=O Stretch (conjugated) | - | 1640 |
| C=C Stretch | - | 1580 |
| O-H Stretch (intramolecular H-bond) | - | ~2700 (broad) |
| C≡C Stretch | 2120 | 2125 |
Future Perspectives and Research Challenges for 1,1,1 Trifluorooct 7 Yne 2,4 Dione
Development of Novel and More Efficient Synthetic Routes
The synthesis of β-dicarbonyl compounds is a cornerstone of organic chemistry, and the preparation of 1,1,1-trifluorooct-7-yne-2,4-dione presents unique opportunities for methodological innovation. dntb.gov.ua Traditional approaches, such as the Claisen condensation, remain relevant. This method would involve the reaction of an alkyne-containing ester with a trifluoromethyl ketone or, more commonly, the reaction of ethyl trifluoroacetate (B77799) with an alkyne-functionalized ketone like oct-7-yn-2-one. While effective, future research must focus on improving efficiency, reducing waste, and utilizing more benign reagents.
A significant challenge lies in developing one-pot or tandem reactions that construct the molecule from simpler, readily available precursors. For instance, procedures that combine C-C bond formation with trifluoromethylation could streamline the synthesis. researchgate.net Modern methods for nucleophilic trifluoromethylation, perhaps using fluoroform (HCF₃) as an economical and atom-efficient CF₃ source, offer a promising avenue. nih.govbeilstein-journals.org The development of catalytic systems that can achieve this transformation under mild conditions is a key research goal. organic-chemistry.org Furthermore, exploring flow chemistry for the synthesis could offer enhanced control over reaction parameters, improve safety, and facilitate scalability.
Exploration of Undiscovered Reactivity Patterns for the Alkyne and Diketone Moieties
The bifunctional nature of this compound provides a rich landscape for exploring chemical reactivity. The terminal alkyne and the β-diketone can react independently or in concert, leading to a diverse range of products.
Alkyne Moiety: The terminal alkyne is a versatile functional group. msu.edu Its C(sp)-H bond is relatively acidic, allowing for alkynylation reactions to build more complex carbon skeletons. vanderbilt.edu Future research should explore its participation in:
Cycloaddition Reactions: Copper- or ruthenium-catalyzed azide-alkyne cycloadditions ("click chemistry") could be used to link the molecule to biomolecules, polymers, or surfaces.
Coupling Reactions: Palladium-catalyzed couplings like the Sonogashira reaction would allow for the introduction of aryl or vinyl substituents.
Hydrometallation and Carbometalation: The addition of M-H or M-C bonds across the triple bond can generate stereodefined vinyl-metal species, which are valuable intermediates for further functionalization. acs.org
Enyne Formation: The metal-catalyzed dimerization or coupling with other alkynes can produce conjugated 1,3-enynes, which are important structures in functional materials. nih.gov
Diketone Moiety: The β-diketone is well-known for its keto-enol tautomerism and its ability to act as a precursor to heterocyclic compounds. researchgate.net Research could focus on using this moiety for the regioselective synthesis of pyrazoles, isoxazoles, or pyrimidines by condensation with binucleophiles. dntb.gov.uaresearchgate.net The electron-withdrawing trifluoromethyl group significantly influences the acidity and enol content, which can be exploited to control the regioselectivity of these transformations. researchgate.net
A particularly exciting and underexplored area is the potential for intramolecular reactions where the alkyne and diketone moieties interact. Under specific catalytic conditions, it may be possible to induce cyclizations, leading to novel carbocyclic or heterocyclic ring systems that would be difficult to access through other means.
Expanding the Scope of Coordination Chemistry to New Metal Centers and Novel Architectures
The β-diketonate group is a classic chelating ligand in coordination chemistry, forming stable six-membered rings with a vast array of metal ions. researchgate.netresearchgate.net The presence of the trifluoromethyl group enhances the volatility and Lewis acidity of the resulting metal complexes, a property that has been extensively utilized, particularly in the chemistry of lanthanides for applications in luminescence and as NMR shift reagents. mdpi.comrsc.org
The future in this area lies in using the dual functionality of this compound to construct sophisticated coordination architectures. The pendant alkyne group serves as a secondary functional site that can be used to:
Form Coordination Polymers and Metal-Organic Frameworks (MOFs): The alkyne can coordinate to a second metal center, acting as a linker to bridge metal-diketonate nodes into extended 1D, 2D, or 3D structures. chemscene.com
Enable Post-Synthetic Modification: In a pre-formed metal complex or MOF, the alkyne groups can be chemically modified (e.g., via click chemistry) to introduce new functionalities without disrupting the primary coordination sphere. neist.res.in
Create Heterometallic Complexes: The diketone can bind to one type of metal (e.g., a lanthanide), while the alkyne coordinates to another (e.g., a transition metal), leading to heterometallic systems with unique magnetic or optical properties. nih.govresearchgate.net
A key research challenge is to expand studies beyond the well-trodden path of lanthanides and common transition metals to include less-explored parts of the periodic table, such as actinide, p-block, or early transition metal complexes, which could reveal novel structural motifs and reactivity. acs.org
Rational Design of High-Performance Catalytic Systems
Metal β-diketonate complexes are known to be effective catalysts for various organic transformations, including CO₂ fixation and allylic substitutions. rsc.orgrsc.org The rational design of catalysts based on this compound offers several avenues for creating high-performance systems.
The trifluoromethyl group acts as a strong electron-withdrawing group, which can modulate the Lewis acidity and redox potential of the coordinated metal center, thereby tuning its catalytic activity. The unique feature, however, is the alkyne functionality, which allows for advanced catalyst design:
Immobilization: The alkyne provides a handle for grafting the catalyst onto solid supports like silica, polymers, or carbon nanotubes, facilitating catalyst separation and recycling.
Site Isolation: By incorporating the ligand into a MOF structure, individual catalytic centers can be isolated within the pores, potentially preventing bimolecular deactivation pathways and improving catalyst longevity.
Bimetallic Catalysis: The alkyne can be used to anchor a second, different metal catalyst in close proximity to the first, enabling synergistic or cascade reactions where both metal centers play a cooperative role.
Future research should focus on targeting specific, high-value chemical transformations and using computational modeling to rationally design the electronic and steric properties of the catalyst for optimal performance in reactions like asymmetric hydrogenation, C-H activation, or polymerization. acs.org
Integration into Multi-component and Hierarchical Advanced Material Systems
The ultimate goal for a versatile building block like this compound is its integration into functional, multi-component materials. Its bifunctional nature makes it an ideal candidate for constructing hierarchical systems where different functionalities are precisely arranged at the molecular level.
The most promising application is in the field of Metal-Organic Frameworks (MOFs). nih.gov By using this ligand, one can envision creating MOFs where:
The β-diketonate and metal ions form the primary, robust framework structure.
The alkyne groups line the pores, creating a specific chemical environment and providing reactive sites for post-synthetic modification.
This strategy allows for the creation of "functionalized pores" where other molecules, such as fluorescent dyes, recognition units for sensors, or other catalytic groups, can be "clicked" into place. This leads to hierarchical materials with tailored properties for specific applications, including:
Selective Sensing: Introducing recognition elements for specific analytes.
Targeted Drug Delivery: Attaching biocompatible polymers or targeting vectors.
Heterogeneous Catalysis: Creating pores with multiple, cooperative catalytic sites for one-pot cascade reactions.
The challenge lies in achieving control over the spatial arrangement of these different components within the material to create truly synergistic systems, mimicking the complexity and efficiency of biological materials. nih.gov
Table of Future Perspectives
| Section | Key Research Challenge | Potential Application/Outcome |
|---|---|---|
| 8.1. Synthesis | Developing one-pot, catalytic, and flow-chemistry based routes. | More efficient, scalable, and environmentally friendly production. |
| 8.2. Reactivity | Exploring intramolecular reactions between the alkyne and diketone. | Access to novel and complex heterocyclic and carbocyclic structures. |
| 8.3. Coordination Chemistry | Using the alkyne as a secondary linker for multi-metallic architectures. | Creation of coordination polymers and MOFs with tunable properties. |
| 8.4. Catalysis | Designing immobilized or bimetallic catalysts for synergistic effects. | High-performance, recyclable catalysts for targeted transformations. |
| 8.5. Advanced Materials | Integrating the ligand into MOFs for post-synthetic functionalization. | Hierarchical materials for sensing, separation, and cascade catalysis. |
Q & A
Q. What spectroscopic methods are recommended to confirm the structure of 1,1,1-trifluorooct-7-yne-2,4-dione?
- Methodological Answer : Structural confirmation requires a combination of ¹H/¹³C NMR and FT-IR spectroscopy . For NMR, focus on characteristic shifts:
- Carbonyl groups (2,4-dione) : Expected downfield signals (δ 190–210 ppm in ¹³C NMR).
- Trifluoromethyl group : Distinct triplet splitting in ¹H NMR (δ ~3.5–4.5 ppm) due to coupling with fluorine.
- Alkyne proton (C7≡CH) : A sharp singlet in ¹H NMR (δ ~2.0–2.5 ppm).
IR should confirm ketone C=O stretches (~1700–1750 cm⁻¹) and alkyne C≡C (~2100–2260 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .
Q. What safety protocols are critical during synthesis and handling of this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (skin irritation risks noted in trifluoromethylated ketones) .
- Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts (e.g., fluorinated intermediates).
- Waste Disposal : Segregate halogenated waste and transfer to licensed facilities for incineration to prevent environmental release of persistent fluorinated compounds .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the dione moiety.
- Light Sensitivity : Conduct accelerated degradation studies under UV light (λ = 254 nm) to evaluate photostability; use amber glassware for storage if degradation is observed .
Advanced Research Questions
Q. How can discrepancies in tautomeric equilibria of this compound be resolved?
- Methodological Answer : Tautomerism (enol vs. keto forms) can be analyzed via:
- UV-Vis Spectroscopy : Monitor absorbance shifts in solvents of varying polarity (e.g., hexane vs. DMSO). A dominant keto form typically shows λmax ~270–290 nm.
- ¹H NMR in Deuterated Solvents : Compare peak integration for enolic protons (δ ~10–12 ppm) versus keto carbonyl signals.
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict thermodynamic stability of tautomers .
Q. What strategies optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) for nucleophilic additions to the dione. For alkyne functionalization, use Sonogashira coupling with Pd(PPh₃)₄/CuI.
- Temperature Control : Maintain reactions at 25–30°C for acid-sensitive intermediates (e.g., HCl-mediated steps) to avoid decomposition.
- Workup Optimization : Extract with ethyl acetate/water to isolate polar byproducts; use column chromatography (silica gel, hexane/EtOAc gradient) for purification .
Q. How can researchers address unexpected byproducts in fluorinated dione reactions?
- Methodological Answer :
- Mechanistic Profiling : Perform LC-MS/MS to identify byproducts (e.g., hydration of the alkyne to ketones or dimerization via [2+2] cycloaddition).
- Reaction Quenching Studies : Add radical inhibitors (e.g., BHT) to assess if side reactions are radical-mediated.
- Solvent Effects : Switch to aprotic solvents (e.g., THF) to minimize nucleophilic attack on electrophilic trifluoromethyl groups .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the reactivity of the alkyne moiety in fluorinated diones?
- Methodological Answer : Conflicting reactivity (e.g., alkyne inertness vs. participation in cycloadditions) may arise from electronic effects of the trifluoromethyl group. To clarify:
- Electrochemical Analysis : Measure reduction potentials to assess electron-withdrawing effects.
- Kinetic Studies : Compare reaction rates with non-fluorinated analogs under identical conditions (e.g., Huisgen cycloaddition).
- X-ray Crystallography : Confirm spatial hindrance or conjugation effects influencing alkyne reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
